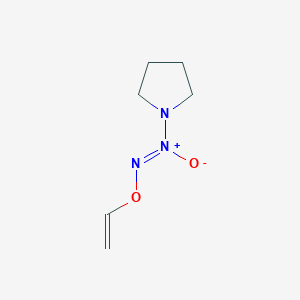

V-Pyrro/NO

Vue d'ensemble

Description

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate is a liver-selective nitric oxide donor. This compound is known for its ability to release nitric oxide within the liver, making it a valuable tool in various scientific and medical applications .

Applications De Recherche Scientifique

Protection Against Hepatotoxicity

Numerous studies have demonstrated the efficacy of V-PYRRO/NO in mitigating hepatotoxicity caused by various substances:

- Acetaminophen-Induced Hepatotoxicity : this compound has been shown to significantly reduce liver damage induced by acetaminophen in mouse models. The compound decreased serum alanine aminotransferase (ALT) levels and improved hepatic pathology, indicating reduced hepatocyte apoptosis and oxidative stress .

- Arsenic Toxicity : In vitro studies indicated that this compound pretreatment reduced arsenic-induced cytolethality and apoptosis in liver cells. The compound's protective effects were correlated with increased NO production, which mitigated JNK pathway activation associated with apoptosis .

- Cadmium-Induced Hepatotoxicity : this compound also exhibited protective effects against cadmium toxicity, reducing apoptosis and enhancing cellular integrity in liver cells exposed to this heavy metal .

Effects on Portal Pressure

Research has indicated that this compound can effectively reduce portal venous pressure without significantly affecting systemic hemodynamics. This property makes it a potential candidate for treating conditions associated with portal hypertension .

Study 1: Acetaminophen-Induced Liver Injury

In a controlled study, mice were administered this compound prior to acetaminophen exposure. Results showed a dose-dependent reduction in liver injury markers, with significant decreases in oxidative stress markers such as malondialdehyde (MDA) and 4-hydroxyalkenals. Genomic analysis revealed that this compound treatment attenuated the expression of genes associated with apoptosis and DNA damage .

Study 2: Arsenic Exposure

Another study focused on the protective effects of this compound against arsenic toxicity in cultured liver cells. The findings highlighted a marked increase in cell viability and a decrease in apoptotic markers following treatment with this compound, emphasizing its role in enhancing cellular resilience against toxic insults .

Comparative Efficacy

The following table summarizes the protective effects of this compound against various hepatotoxic agents:

| Hepatotoxic Agent | Primary Outcome | Mechanism |

|---|---|---|

| Acetaminophen | Reduced ALT levels and liver injury | Decreased oxidative stress and apoptosis |

| Arsenic | Increased cell viability | Enhanced NO production and JNK inhibition |

| Cadmium | Reduced apoptosis | Increased metallothionein expression |

Mécanisme D'action

Target of Action

V-Pyrro/NO, also known as O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate or (Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium, is a nitric oxide (NO) donor . Its primary targets are the cytochrome P450 enzymes, which are abundant in the liver and kidney .

Mode of Action

This compound is metabolized by cytochrome P450 enzymes to release NO . This compound has been designed to be more biocompatible and can decompose into proline, NO, and acetaldehyde, which are natural metabolites .

Biochemical Pathways

The released NO from this compound metabolism interacts with various biochemical pathways. For instance, it has been shown that this compound can inhibit the cellular uptake of proline . This suggests that this compound may affect the proline transport proteins and subsequently influence the related biochemical pathways.

Pharmacokinetics

This compound is characterized by rapid absorption following administration, rapid elimination from the body, and incomplete bioavailability . It is mainly eliminated by the liver . The half-life of this compound is approximately 3 seconds, indicating its quick decomposition to liberate NO .

Result of Action

The release of NO from this compound metabolism has several effects at the molecular and cellular levels. It has been shown to protect human liver cells from toxic attacks such as arsenic and acetaminophen . In addition, it has been found to reduce acetaminophen-induced nephrotoxicity in a dose- and time-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 enzymes is crucial for its metabolism and subsequent NO release . Moreover, the compound’s effectiveness can vary depending on the specific conditions of the liver or kidney environment .

Analyse Biochimique

Biochemical Properties

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate interacts with P450 enzymes, which are responsible for its metabolism to release NO . The nature of these interactions involves the enzymatic breakdown of the compound, leading to the release of NO.

Cellular Effects

The administration of O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate has been shown to reduce cadmium-induced hepatotoxicity, as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation . It influences cell function by reducing hepatic inflammation, acute phase responses, and suppressing cell-death-related components .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate involves the reaction of pyrrolidine with a diazeniumdiolate precursor under specific conditions. The reaction typically requires a controlled environment to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate primarily undergoes reactions that involve the release of nitric oxide. This includes:

Oxidation: The compound can be oxidized to release nitric oxide.

Reduction: Under certain conditions, it can undergo reduction reactions.

Substitution: The vinyl group can participate in substitution reactions

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the release of nitric oxide. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major product formed from reactions involving O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate is nitric oxide. This release of nitric oxide is the primary reason for the compound’s use in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Spermine/NO: Another nitric oxide donor that releases nitric oxide directly when added to the medium.

(S)-Nitroso-N-acetylpenicillamine: A chemical donor that also releases nitric oxide directly

Uniqueness

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate is unique due to its liver-selective nitric oxide release. Unlike other nitric oxide donors, this compound is specifically metabolized by hepatic enzymes, making it particularly effective in liver-related applications .

Activité Biologique

V-PYRRO/NO, or O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, is a selective nitric oxide (NO) donor that has garnered attention for its biological activities, particularly in the context of liver and kidney protection. This article reviews the compound's pharmacological effects, mechanisms of action, and implications for therapeutic use based on recent research findings.

This compound is metabolized by cytochrome P450 enzymes to release NO primarily in the liver. This selective release is crucial for its protective effects against various forms of organ injury. The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : this compound has been shown to downregulate mRNA expression levels of leukotriene C4 synthase (LTC4S) by inhibiting the nuclear factor kappa B (NF-κB) activation pathway. This was demonstrated in a study involving hepatic ischemia-reperfusion injury in rats, where this compound administration significantly reduced LTC4S expression and NF-κB activation, indicating its potential role in mitigating inflammatory responses during liver injury .

- Protection Against Hepatotoxicity : In models of acetaminophen-induced hepatotoxicity, this compound demonstrated significant protective effects. The compound reduced serum alanine aminotransferase (ALT) levels and mitigated hepatic congestion and apoptosis. Notably, this hepatoprotection was not due to a decrease in toxic metabolite formation but rather through the reduction of oxidative stress and lipid peroxidation .

- Nephroprotective Effects : Research has also highlighted the compound's ability to protect against acetaminophen-induced nephrotoxicity in mice. This compound administration led to decreased blood urea nitrogen levels and improved renal pathology, suggesting that it may attenuate renal damage through mechanisms similar to those observed in hepatoprotection .

1. Hepatic Ischemia-Reperfusion Injury

A study investigated the effects of this compound on rats subjected to hepatic ischemia-reperfusion injury. The results indicated that treatment with this compound significantly reduced NF-κB p65 translocation into the nucleus and decreased inflammatory cytokine production. The study concluded that this compound effectively reverses upregulation of LTC4S gene expression during liver injury .

2. Acetaminophen-Induced Hepatotoxicity

In another study, mice were treated with this compound prior to receiving a hepatotoxic dose of acetaminophen. The findings revealed that this compound significantly lowered ALT levels and improved histopathological outcomes by reducing oxidative stress markers such as malondialdehyde (MDA) and hydroxynonenals .

3. Nephrotoxicity Mitigation

A further investigation into nephrotoxicity showed that this compound could effectively block APAP-induced renal damage. The compound was administered at varying doses, with the highest dose providing optimal protection against renal congestion and cellular degeneration .

Data Tables

Propriétés

IUPAC Name |

(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWXCQACZTVGIN-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CON=[N+](N1CCCC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CO/N=[N+](/N1CCCC1)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179344-98-0 | |

| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.